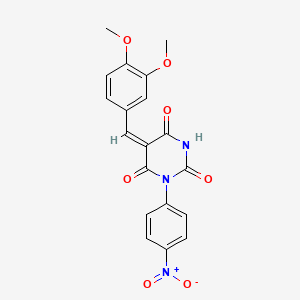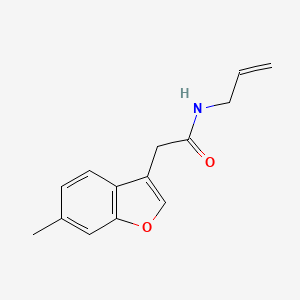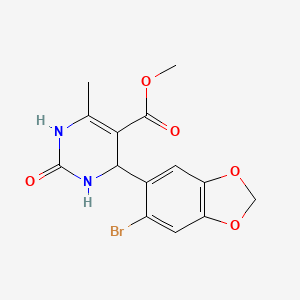
5-(3,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMNPY, is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in the field of medicine and drug development. DMNPY is a pyrimidine derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in the field of medicine and drug development. It has been shown to have antitumor activity, and it has been tested against various types of cancer cells, including breast cancer, colon cancer, and lung cancer cells. This compound has also been studied for its antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans.
Wirkmechanismus
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have antitumor, antibacterial, and antifungal properties. However, this compound also has limitations. It is not very soluble in water, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to study.
Zukünftige Richtungen
There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study its mechanism of action in more detail. Another direction is to study its potential applications in the treatment of bacterial and fungal infections. Additionally, this compound could be tested in animal models to determine its toxicity and potential for use as a therapeutic agent. Finally, this compound could be modified to improve its solubility and enhance its activity.
Synthesemethoden
5-(3,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzaldehyde and 4-nitrophenylhydrazine with barbituric acid in the presence of a catalyst. The reaction proceeds through a condensation reaction, which leads to the formation of this compound. Other methods of synthesis include the reaction of 3,4-dimethoxybenzaldehyde and 4-nitrophenylhydrazine with urea and malonic acid in the presence of a catalyst.
Eigenschaften
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-28-15-8-3-11(10-16(15)29-2)9-14-17(23)20-19(25)21(18(14)24)12-4-6-13(7-5-12)22(26)27/h3-10H,1-2H3,(H,20,23,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFDVSVWOKWOPJ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5352547.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5352553.png)
![1-(2,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5352554.png)
![2-{4-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5352561.png)


![1-methyl-1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)spiro[indole-3,4'-piperidin]-2(1H)-one dihydrochloride](/img/structure/B5352595.png)
![3-chloro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5352598.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(5-methylisoxazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5352615.png)
![7-(1H-indol-3-ylacetyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5352627.png)
![3-{[1-(5-ethyl-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5352635.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B5352643.png)
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5352646.png)
